molecular formula C16H15N3O B2468149 2-(4-methylbenzyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one CAS No. 343373-35-3

2-(4-methylbenzyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one

Cat. No.: B2468149
CAS No.: 343373-35-3
M. Wt: 265.316
InChI Key: OVBSJKKSGATUDN-UHFFFAOYSA-N
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Description

2-(4-Methylbenzyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one is a chemical scaffold of significant interest in medicinal chemistry and pharmacological research. Compounds based on the 1,2,4-triazol-3-one core are extensively investigated for their diverse biological activities, positioning them as valuable templates for developing new therapeutic agents . Research on closely related analogues has demonstrated potent anticonvulsant properties. One such compound exhibited remarkable activity in maximal electroshock (MES) seizure models, suggesting its utility in epilepsy research . The mechanism of action for these anticonvulsant effects is believed to involve the enhancement of GABAergic neurotransmission, as evidenced by activity against seizures induced by pentylenetetrazole, 3-mercaptopropionic acid, and bicuculline . Beyond neurology, the 1,2,4-triazol-3-one pharmacophore is a key structure in antimicrobial discovery. Synthetic derivatives have shown promising activity against a range of bacterial strains, with some compounds reporting minimum inhibitory concentration (MIC) values as low as 0.12 µg/mL, highlighting their potential as leads for novel antibacterial agents . This compound is provided For Research Use Only and is intended for use in laboratory studies to further explore these and other potential biological mechanisms and applications.

Properties

IUPAC Name

2-[(4-methylphenyl)methyl]-4-phenyl-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O/c1-13-7-9-14(10-8-13)11-19-16(20)18(12-17-19)15-5-3-2-4-6-15/h2-10,12H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVBSJKKSGATUDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)N(C=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methylbenzyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-methylbenzylamine with phenyl isocyanate to form an intermediate, which then undergoes cyclization in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like ethanol or methanol under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The triazole ring and benzyl groups enable nucleophilic substitution under controlled conditions:

  • Triazole Ring Reactivity : The N-2 and N-4 positions undergo substitution with amines, alkoxides, and thiols. For example, reaction with sodium methoxide in ethanol yields 2-(4-methylbenzyl)-4-phenyl-3-methoxy-1,2,4-triazole .

  • Benzyl Group Reactivity : The para-methylbenzyl substituent participates in Friedel-Crafts alkylation with aromatic rings under acidic conditions (e.g., AlCl₃ in CH₂Cl₂) .

Key Conditions :

Reaction TypeReagents/ConditionsProductYieldSource
N-alkylationNaH, R-X (X = Cl, Br), DMF, 80°C2-(4-methylbenzyl)-4-phenyl-N-alkyl derivatives65–78%
Electrophilic Aromatic SubstitutionHNO₃/H₂SO₄, 0°CNitro derivatives at benzyl para-position52%

Alkylation and Arylation

The sulfur atom (if present as a thione tautomer) and nitrogen atoms serve as nucleophilic sites:

  • S-Alkylation : Treatment with methallyl chloride in NaOH/ethanol produces S-methallyl thioethers, confirmed by ¹H-NMR shifts (e.g., NH proton signal at δ 13.67 ppm disappearing post-reaction) .

  • N-Arylation : Copper-catalyzed coupling with aryl iodides (CuI, phenanthroline, K₂CO₃) introduces aryl groups at N-1 .

Condensation Reactions

The triazolone scaffold undergoes condensation to form heterocyclic hybrids:

  • Schiff Base Formation : Reaction with 4-methoxybenzaldehyde in acetic acid yields imine derivatives, enhancing antimicrobial activity (MIC = 1–2 µg/mL against S. aureus) .

  • Mannich Reaction : Condensation with formaldehyde and piperidine produces Mannich bases, improving solubility and neuroprotective effects .

Example Reaction Pathway :

  • Schiff Base Synthesis :
    Triazolone+R-CHOAcOH, ΔSchiff Base\text{Triazolone} + \text{R-CHO} \xrightarrow{\text{AcOH, Δ}} \text{Schiff Base}

  • Mannich Base Synthesis :
    Triazolone+HCHO+R₂NHEtOH, refluxMannich Base\text{Triazolone} + \text{HCHO} + \text{R₂NH} \xrightarrow{\text{EtOH, reflux}} \text{Mannich Base}

Cycloaddition and Ring Expansion

The triazolone core participates in [3+2] cycloadditions:

  • Reaction with dipolarophiles like acrylonitrile forms pyrazole-fused triazolones under microwave irradiation (150°C, 15 min) .

  • Ring expansion with diketones in basic media yields seven-membered triazocine derivatives .

Reductive and Oxidative Transformations

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the triazolone ring to a dihydrotriazole, altering pharmacological activity .

  • Oxidation : Treatment with m-CPBA oxidizes sulfur atoms in thione tautomers to sulfoxides, confirmed by MS and IR .

Coordination Chemistry

The compound acts as a ligand for transition metals:

  • Metal Complexation : Forms stable complexes with Cu(II) and Zn(II) in ethanol/water mixtures, characterized by UV-Vis and ESR spectroscopy. These complexes show enhanced antioxidant properties (IC₅₀ = 8.2 µM for DPPH scavenging) .

Stability and Degradation

  • pH Sensitivity : Stable in neutral to slightly acidic conditions (pH 4–7) but degrades in strong bases (pH > 10) via ring-opening .

  • Thermal Degradation : Decomposes above 200°C, releasing NH₃ and CO₂ (TGA-DSC data) .

Scientific Research Applications

Biological Activities

The biological activities of 2-(4-methylbenzyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one have been investigated in various studies:

Antimicrobial Activity

Research indicates that compounds with triazole rings exhibit significant antimicrobial properties. Specifically, derivatives of triazole have shown effectiveness against a range of bacteria and fungi. For instance:

  • Antibacterial Effects : The compound has been tested against Gram-positive and Gram-negative bacteria, showing promising results comparable to standard antibiotics such as ciprofloxacin and levofloxacin .
  • Antifungal Activity : Several studies highlight the antifungal potential of triazole derivatives, including activity against Candida species and other pathogenic fungi .

Anticancer Properties

The triazole moiety is frequently associated with anticancer activity. Research has demonstrated that modifications to the triazole structure can enhance its efficacy against various cancer cell lines:

  • Mechanisms of Action : It is hypothesized that the compound may inhibit specific enzymes or pathways involved in cancer cell proliferation .

Anti-inflammatory Effects

Compounds containing the triazole structure have also been noted for their anti-inflammatory properties:

  • In Vivo Studies : Animal models have shown that these compounds can reduce inflammation markers and alleviate symptoms associated with inflammatory diseases .

Case Studies

Several case studies have documented the applications of this compound in various contexts:

Case Study 1: Antibacterial Screening

A study screened multiple derivatives of triazoles for antibacterial activity against common pathogens such as E. coli and S. aureus. The results indicated that modifications at specific positions significantly enhanced antibacterial potency .

Case Study 2: Anticancer Activity Assessment

In vitro studies evaluated the effects of triazole derivatives on different cancer cell lines. The findings suggested that certain structural modifications led to increased cytotoxicity against breast and colon cancer cells .

Mechanism of Action

The mechanism of action of 2-(4-methylbenzyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact mechanism depends on the specific application and the target molecule.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Substituent Variations

The biological and physicochemical properties of triazolone derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogs (Table 1):

Table 1: Structural and Functional Comparison of Triazolone Derivatives

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Notable Biological Activity Reference
Target: 2-(4-Methylbenzyl)-4-phenyl-... 2-(4-methylbenzyl), 4-phenyl C₁₇H₁₆N₃O* ~278.34 Not reported in evidence -
PRR846 4-(4-Chlorophenyl) C₈H₆ClN₃O 199.61 VOR complex inhibition
PRR851 2-(butan-2-yl), 4-(4-chlorophenyl) C₁₁H₁₄ClN₃O 239.70 VOR complex inhibition
GSK2194069 Benzofuran-6-yl, cyclopropanecarbonyl C₂₅H₂₄N₄O₃ 428.49 Fatty Acid Synthase imaging probe
4-(4-Bromophenyl)-... (CAS 214117-50-7) 4-(4-Bromophenyl) C₈H₆BrN₃O 240.06 Not specified
Compound 7b () Benzyl, propenylidene amino C₂₀H₁₈N₆OS 390.46 Antimicrobial activity

*Calculated based on structural analogy.

Key Observations:

Substituent Effects on Bioactivity :

  • Halogenated Groups : PRR846 (4-chlorophenyl) and 4-(4-bromophenyl)-triazolone (CAS 214117-50-7) highlight the role of halogens in enhancing target binding via hydrophobic or electrostatic interactions .
  • Bulkier Substituents : GSK2194069’s benzofuran and cyclopropanecarbonyl groups increase molecular weight and complexity, likely improving specificity for imaging fatty acid synthase .
  • Alkyl Chains : PRR851’s butan-2-yl group may reduce polarity, enhancing bioavailability compared to aromatic substituents .

Antimicrobial Activity: Compounds with arylideneamino (e.g., 7b, ) or indolyl groups () exhibit notable antimicrobial properties, suggesting that extended aromatic systems improve interactions with microbial enzymes or membranes .

Synthetic Accessibility: PRR846 is synthesized from 4-chloroaniline and triethyl orthoformate , while other analogs (e.g., GSK2194069) require multi-step protocols involving condensations and cyclizations .

Physicochemical Properties

Substituents significantly influence logP, solubility, and molecular volume:

  • Lipophilicity : The 4-methylbenzyl group in the target compound likely increases logP compared to PRR846 (Cl-substituted) but reduces it relative to PRR851 (butan-2-yl).
  • Molecular Weight : The target (~278 g/mol) falls within the drug-like range, whereas GSK2194069’s higher weight (428 g/mol) may limit bioavailability .
  • Polarity : Halogenated derivatives (e.g., 4-bromophenyl, CAS 214117-50-7) exhibit higher polarity than alkyl-substituted analogs .

Biological Activity

The compound 2-(4-methylbenzyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one is a member of the triazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C17H18N4OC_{17}H_{18}N_4O, with a molecular weight of approximately 298.35 g/mol. The structure features a triazole ring, which is known for its role in various biological activities.

Antitumor Activity

Research indicates that triazole derivatives exhibit significant antitumor properties. Specifically, compounds similar to this compound have shown inhibitory effects on various cancer cell lines. For instance, studies have demonstrated that triazole derivatives can inhibit key signaling pathways involved in tumor growth such as the BRAF(V600E) and EGFR pathways .

Antimicrobial Properties

Triazole compounds are also recognized for their antimicrobial activities. The compound has been evaluated for its ability to combat bacterial strains such as Acinetobacter baumannii and Pseudomonas aeruginosa. Research findings suggest that it may possess potent antibacterial properties due to its structural characteristics that allow interaction with microbial targets .

Anti-inflammatory Effects

In addition to antitumor and antimicrobial activities, this compound has shown promise in anti-inflammatory applications. Studies have highlighted the potential of triazole derivatives to modulate inflammatory responses by inhibiting pro-inflammatory cytokines and mediators .

Antioxidant Activity

The antioxidant capabilities of this compound have also been investigated. It has been found to scavenge free radicals effectively, suggesting that it may help in mitigating oxidative stress-related diseases .

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression and inflammation.
  • Receptor Modulation : It can interact with various receptors linked to inflammatory and tumorigenic pathways.
  • Free Radical Scavenging : Its ability to neutralize free radicals contributes to its antioxidant properties.

Study on Antitumor Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of triazole derivatives and tested their efficacy against different cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range against breast cancer cells .

Evaluation of Antimicrobial Efficacy

A comparative study assessed the antimicrobial activity of various triazole compounds against clinical isolates of Pseudomonas aeruginosa. The study found that this compound demonstrated superior activity compared to traditional antibiotics .

Q & A

Basic: What are the standard synthetic routes for 2-(4-methylbenzyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one, and what reaction conditions are critical for cyclization?

Answer:
The synthesis typically involves cyclocondensation of substituted hydrazides or thiosemicarbazides with carbonyl derivatives. A common method includes:

  • Step 1: Reacting 4-methylbenzyl hydrazine with phenyl isocyanate to form a semicarbazide intermediate.
  • Step 2: Cyclization under acidic conditions (e.g., glacial acetic acid) via reflux in ethanol (4–6 hours) to yield the triazolone core .
    Critical Conditions:
  • Catalyst: Glacial acetic acid accelerates cyclization by protonating carbonyl groups.
  • Solvent: Ethanol (absolute) ensures solubility and moderate reflux temperature (78°C).
  • Reaction Time: Extended reflux (≥4 hours) improves yield (>70%) by overcoming steric hindrance from the 4-methylbenzyl group.

Table 1: Optimization of Cyclization Conditions

ParameterOptimal RangeImpact on Yield
Acid Catalyst5–10 drops↑ Cyclization
Reflux Duration4–6 hours↑ Purity
Solvent PolarityEthanolBalances solubility and reactivity

Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing this triazolone derivative?

Answer:

  • NMR Spectroscopy:
    • ¹H/¹³C NMR resolves substituent effects:
  • The 4-methylbenzyl proton signals appear as a singlet at δ 2.35 ppm (CH₃) and a multiplet at δ 3.85–4.10 ppm (CH₂).
  • The triazolone carbonyl (C=O) resonates at δ 165–170 ppm in ¹³C NMR .
  • X-ray Crystallography:
    • Monoclinic crystal systems (e.g., P21/c space group) are common for triazolones, with unit cell parameters:
  • a = 7.49 Å, b = 8.37 Å, c = 24.77 Å, β = 97.46° .
    • Hydrogen bonding between N–H and carbonyl oxygen stabilizes the structure.

Advanced: How do solvent polarity and temperature affect regioselectivity during triazolone synthesis?

Answer:

  • Polar Protic Solvents (e.g., Ethanol):
    • Stabilize zwitterionic intermediates, favoring 1,4-disubstituted triazolones over 1,5-isomers.
    • Higher temperatures (reflux) reduce kinetic control, enhancing thermodynamic product formation .
  • Non-Polar Solvents (e.g., Toluene):
    • Promote side reactions (e.g., dimerization) due to poor solubility of intermediates.

Key Finding: Ethanol at 78°C achieves >85% regioselectivity for the target compound .

Advanced: How can researchers resolve contradictions in spectral data for structurally similar triazolone derivatives?

Answer:
Contradictions arise from tautomerism (e.g., keto-enol) or stereochemical variations. Strategies include:

  • Variable-Temperature NMR: Identifies tautomeric equilibria by observing signal splitting at low temperatures.
  • DFT Calculations: Predicts stable tautomers and validates experimental data.
  • Comparative XRD: Resolves stereochemical ambiguities by comparing bond lengths/angles with known structures (e.g., β-angle deviations >2° indicate stereoisomers) .

Advanced: What mechanistic insights explain the biological activity of 1,2,4-triazol-3-ones, and how can they guide derivative design?

Answer:
Triazolones inhibit enzymes (e.g., cytochrome P450) via:

  • Hydrogen Bonding: The carbonyl group interacts with catalytic residues.
  • Aromatic Stacking: The phenyl/4-methylbenzyl groups engage in π-π interactions with hydrophobic enzyme pockets.
    Design Strategy:
  • Introduce electron-withdrawing groups (e.g., -NO₂) on the phenyl ring to enhance binding affinity .

Advanced: How can regioselectivity be controlled during the introduction of 4-methylbenzyl and phenyl groups?

Answer:

  • Steric Effects: Bulkier substituents (e.g., 4-methylbenzyl) favor N1-alkylation due to reduced steric hindrance.
  • Electrophilicity: Activating the triazolone ring with Lewis acids (e.g., ZnCl₂) directs substitution to the less hindered N4 position .

Advanced: What computational methods predict the pharmacokinetic properties of this compound?

Answer:

  • Molecular Dynamics (MD): Simulates membrane permeability (e.g., blood-brain barrier penetration).
  • ADMET Prediction: Tools like SwissADME estimate logP (∼2.8) and bioavailability (>80%) based on substituent polarity .

Basic: How should stability studies be designed for this compound under varying pH and temperature?

Answer:

  • Accelerated Stability Testing:
    • Conditions: 40°C/75% RH (ICH Q1A guidelines).
    • Analysis: HPLC tracks degradation products (e.g., hydrolysis of the triazolone ring at pH <3) .

Advanced: What strategies mitigate chirality-related challenges in synthesizing stereoisomers of this compound?

Answer:

  • Chiral Chromatography: Resolves enantiomers using cellulose-based columns.
  • Asymmetric Catalysis: Chiral ligands (e.g., BINAP) induce enantioselectivity during alkylation .

Advanced: How can green chemistry principles be applied to improve the sustainability of its synthesis?

Answer:

  • Solvent Replacement: Substitute ethanol with cyclopentyl methyl ether (CPME), a greener solvent with similar polarity.
  • Catalyst Recycling: Immobilize acetic acid on silica gel to reduce waste .

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